

Synthesis of 5-MeO-DIPT for Clinical Research: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Meo-eipt

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These application notes provide a comprehensive overview of the synthesis, purification, and characterization of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) for use in clinical research. The protocols outlined are intended for research and preclinical applications and would require further validation and optimization for Good Manufacturing Practice (GMP) production of an Active Pharmaceutical Ingredient (API).

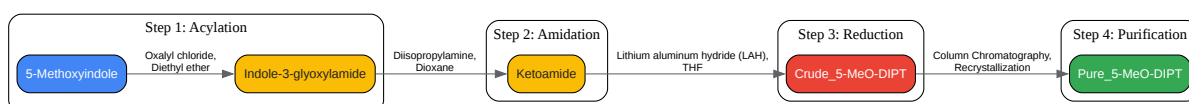
Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), also known as "Foxy Methoxy," is a psychedelic tryptamine that is being investigated for its potential therapeutic applications. Like other serotonergic psychedelics, its primary mechanism of action is believed to be through agonism at serotonin receptors, particularly the 5-HT_{2A} and 5-HT_{1A} subtypes.^{[1][2]} Clinical research requires a highly pure and well-characterized supply of 5-MeO-DIPT to ensure patient safety and the validity of scientific findings. This document details a robust synthetic route based on the Speeter-Anthony tryptamine synthesis, along with methods for purification and comprehensive analytical characterization.

Synthetic Route: Speeter-Anthony Tryptamine Synthesis

The most common and adaptable method for the synthesis of N,N-disubstituted tryptamines like 5-MeO-DIPT is the Speeter-Anthony synthesis.[3][4][5] This multi-step process begins with a commercially available substituted indole, in this case, 5-methoxyindole.

The overall synthetic pathway is as follows:



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Caption: Speeter-Anthony synthesis workflow for 5-MeO-DIPT.

Experimental Protocol: Synthesis of 5-MeO-DIPT

This protocol is adapted from the Speeter-Anthony procedure and literature reports on related tryptamine syntheses.[3][4][5]

Step 1: Synthesis of 5-methoxy-indole-3-glyoxyldiethylamide

- To a stirred solution of 5-methoxyindole in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), slowly add oxalyl chloride at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a yellow precipitate (the indole-3-glyoxylchloride) will be observed.
- Cool the mixture back to 0 °C and slowly add a solution of diisopropylamine in anhydrous diethyl ether.
- Stir the reaction mixture at room temperature overnight.
- Quench the reaction by the slow addition of water.

- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ketoamide.

Step 2: Reduction to 5-MeO-DIPT

- In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
- Slowly add a solution of the crude ketoamide from Step 1 in anhydrous THF to the LAH suspension at 0 °C.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
- Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
- Filter the resulting aluminum salts and wash the filter cake with THF.
- Combine the filtrate and washes, and concentrate in vacuo to yield crude 5-MeO-DIPT as an oil or solid.

Purification Protocol

For clinical research applications, the purity of the final compound is of utmost importance. A multi-step purification process is recommended.

Step 1: Column Chromatography

- Dissolve the crude 5-MeO-DIPT in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Load the solution onto a silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. The exact gradient should be determined by thin-layer chromatography (TLC) analysis.

- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and concentrate in vacuo.

Step 2: Salt Formation and Recrystallization

- For enhanced stability and ease of handling, the freebase can be converted to a pharmaceutically acceptable salt. The fumarate salt is a common choice for tryptamines.[\[6\]](#)
- Dissolve the purified 5-MeO-DIPT freebase in a suitable solvent such as acetone or acetonitrile.[\[6\]](#)
- Add a stoichiometric amount of fumaric acid dissolved in the same solvent.
- Stir the mixture to allow for salt formation, which may precipitate out of solution.
- If precipitation does not occur, the solvent can be slowly evaporated to induce crystallization.[\[6\]](#)
- Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization and Quality Control

Comprehensive analytical testing is required to confirm the identity, purity, and stability of the synthesized 5-MeO-DIPT.

Analytical Technique	Parameter	Typical Results for 5-MeO-DIPT
HPLC (High-Performance Liquid Chromatography)	Purity Assay	>99.5% peak area
GC-MS (Gas Chromatography-Mass Spectrometry)	Identity and Impurity Profile	Molecular Ion (m/z): 274.4. Fragmentation pattern consistent with the structure.
^1H NMR (Proton Nuclear Magnetic Resonance)	Structural Confirmation	Chemical shifts and coupling constants corresponding to the protons of the 5-MeO-DIPT molecule.
^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance)	Structural Confirmation	Chemical shifts corresponding to the carbon atoms of the 5-MeO-DIPT molecule.
FTIR (Fourier-Transform Infrared Spectroscopy)	Functional Group Identification	Characteristic absorption bands for N-H (indole), C-O (methoxy), and aromatic C-H bonds.
Elemental Analysis	Elemental Composition	%C, %H, %N within $\pm 0.4\%$ of the theoretical values for $\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}$.

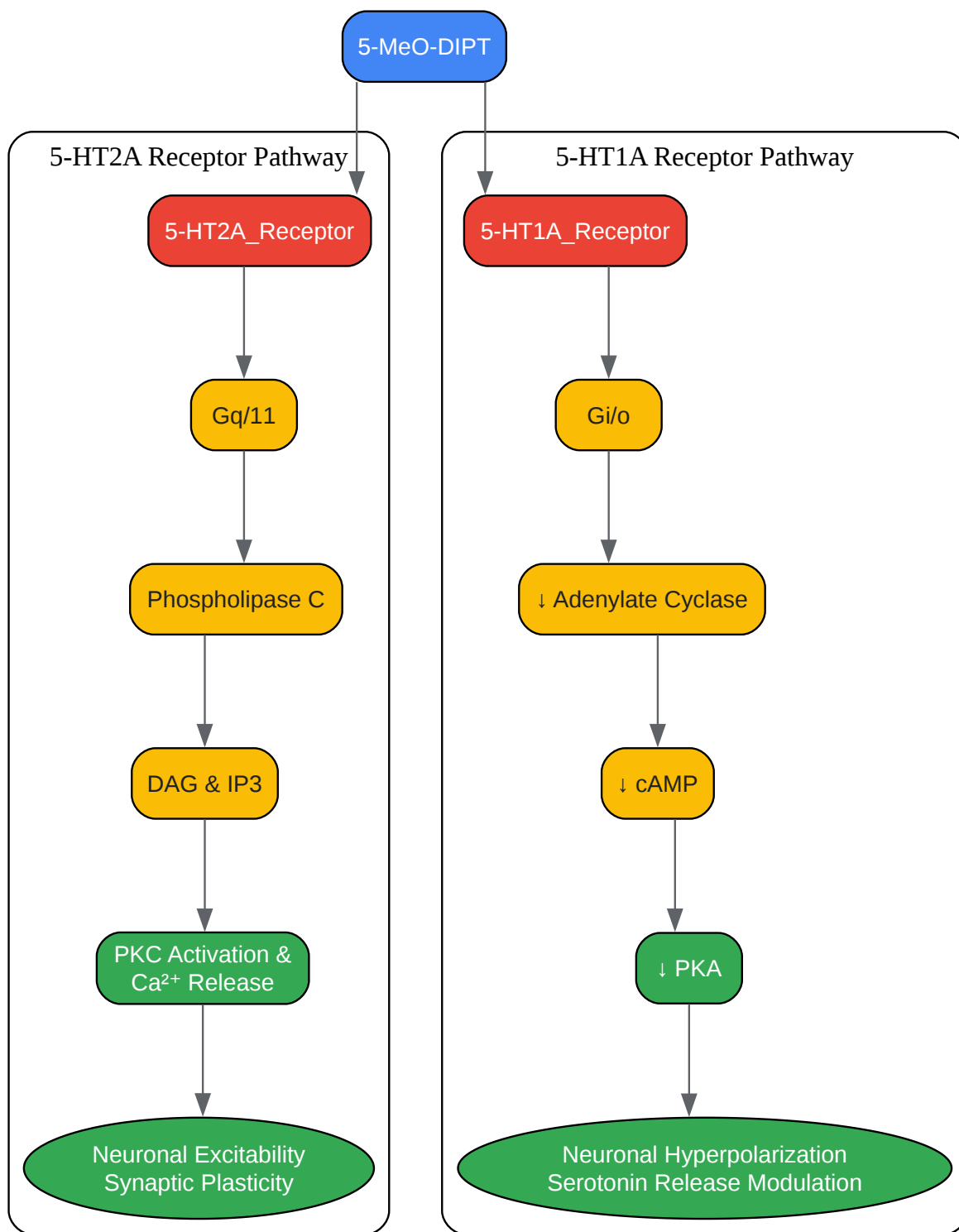
Potential Impurities

The Speeter-Anthony synthesis can lead to several side products that must be removed during purification.[\[3\]](#)[\[5\]](#)

Impurity	Structure	Origin
3-(2-N,N-diisopropylamino-ethyl)-1H-indol-5-ol	5-hydroxy analog	Incomplete methylation of the starting material or demethylation during synthesis.
2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanol	Hydroxy intermediate	Incomplete reduction of the ketoamide.
2-(5-methoxy-1H-indol-3-yl)-ethanol	Deaminated impurity	Side reaction during the reduction step.
2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanone	Unreacted ketoamide	Incomplete reduction.

Signaling Pathway

5-MeO-DIPT is a potent agonist at both the 5-HT1A and 5-HT2A serotonin receptors.^{[1][2]} Activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that are thought to be responsible for its psychoactive and potential therapeutic effects.



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Caption: Simplified signaling pathways of 5-MeO-DIPT at 5-HT2A and 5-HT1A receptors.

Formulation for Clinical Research

For early-phase clinical trials, a simple and well-characterized formulation is crucial.

- **Oral Administration:** The fumarate salt of 5-MeO-DIPT can be accurately weighed and encapsulated in gelatin capsules with a pharmaceutically acceptable excipient such as microcrystalline cellulose.
- **Solution for Other Routes:** For other routes of administration, the salt can be dissolved in a sterile vehicle such as saline or phosphate-buffered saline (PBS). The stability of such solutions should be thoroughly investigated.

It is imperative that any formulation intended for human use is prepared under sterile conditions and is tested for sterility, endotoxins, and other contaminants.

Conclusion

The synthesis of high-purity 5-MeO-DIPT for clinical research is achievable through the Speeter-Anthony tryptamine synthesis followed by rigorous purification and analytical characterization. A thorough understanding of the potential impurities and the implementation of appropriate quality control measures are essential for ensuring the safety and integrity of clinical investigations. The protocols and information provided herein serve as a foundation for the production of 5-MeO-DIPT for scientific and clinical study.

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